molecular formula C12H12FN3O2 B11793553 Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11793553
M. Wt: 249.24 g/mol
InChI Key: ITTADMVYSKTHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a fluoro-methylphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylate ester.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological receptors, influencing various biochemical pathways. The fluoro-methylphenyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(3-bromo-4-methylphenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(3-iodo-4-methylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and iodo analogs.

Biological Activity

Methyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including relevant research findings, case studies, and comparative data with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C12H12FN3O2
  • Molecular Weight : 249.24 g/mol
  • Structure : The compound features a pyrazole ring substituted with an amino group and a carboxylate ester, along with a fluorine atom and a methyl group on the phenyl ring. These structural characteristics are critical for its biological activity.

Biological Activity Overview

This compound is hypothesized to exhibit various biological activities based on its structural analogs. The following sections detail specific activities and related studies.

Anticancer Activity

Research indicates that compounds within the pyrazole class can exhibit anticancer properties. For instance, studies have shown that similar aminopyrazoles can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism is crucial for developing anticancer agents:

CompoundIC50 (µM)Mechanism of Action
Compound 50.08–12.07Inhibits tubulin polymerization
This compoundTBDPotentially similar mechanisms

Further investigations into the binding affinity of these compounds to specific targets, such as the colchicine binding site on tubulin, are essential for understanding their therapeutic potential .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Research has identified aminopyrazoles that act as inhibitors of p38 MAP kinase, which plays a vital role in inflammatory responses. For example, derivatives have been shown to inhibit TNF-alpha release and other inflammatory markers:

CompoundActivityReference
3AP derivativeInhibits TNF-alpha release
This compoundTBDTBD

Case Study 1: Tubulin Inhibition

A study focusing on pyrazole derivatives demonstrated that certain compounds could effectively inhibit tubulin polymerization, leading to significant anticancer activity against various cancer cell lines, including HeLa and HepG2 cells. The structure of this compound suggests it may share similar inhibitory effects due to its structural alignment with effective inhibitors .

Case Study 2: Inflammation Modulation

Another investigation into the anti-inflammatory properties of aminopyrazoles revealed their ability to modulate key signaling pathways involved in inflammation. The findings suggest that this compound could be explored for its impact on inflammatory diseases .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Ethyl 5-amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carboxylateC13H14FN3O2Ethyl instead of methyl groupTBD
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acidC12H12N2O2Lacks fluorine substitutionModerate anticancer activity
Methyl 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole-4-carboxylateC12H10Cl2N2O2Contains dichlorophenyl instead of fluoroTBD

This table illustrates how variations in substituents can influence both the properties and potential applications of pyrazole derivatives.

Properties

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

methyl 5-amino-1-(3-fluoro-4-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H12FN3O2/c1-7-3-4-8(5-10(7)13)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3

InChI Key

ITTADMVYSKTHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)OC)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.